3-Bromo-2Z-heptenoic acid
Description
Significance of Stereodefined Halogenated Alkenes in Modern Organic Synthesis
Stereodefined halogenated alkenes, where the spatial arrangement of atoms is precisely controlled, are exceptionally valuable in organic synthesis. The specific geometry of the double bond (E or Z) and the position of the halogen atom provide a scaffold for creating complex molecules with high stereoselectivity. These compounds serve as versatile intermediates in a variety of coupling reactions, including Suzuki, Negishi, and Stille couplings, which are fundamental for constructing carbon-carbon bonds. nih.govorganic-chemistry.org The presence of a halogen, such as bromine, offers a reactive handle that can be selectively replaced or modified, allowing for the introduction of diverse functional groups. nih.govorganic-chemistry.org This control over the three-dimensional structure is crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where specific stereoisomers often exhibit desired biological activity or material properties.
Overview of Z-Alkenoic Acids as Chemical Building Blocks
Z-alkenoic acids, characterized by a cis configuration of the substituents around the double bond, are important building blocks in the synthesis of natural products and other biologically active molecules. ebi.ac.uk Their specific geometry is often a key feature in the target molecule's structure and function. The synthesis of complex natural products, such as the thiamyxins (a group of thiazole/thiazoline-rich natural products with antiviral activity), has utilized Z-alkenoic acid fragments. ebi.ac.uk The controlled synthesis of Z-alkenoic acids can be challenging, but methods such as the oxidative cleavage of specific bicycloalkanols have been developed to produce them with high stereochemical purity. nih.gov
Current Research Landscape and Gaps in the Chemistry of 3-Bromo-2Z-heptenoic Acid
While the broader classes of halogenated alkenes and Z-alkenoic acids are well-studied, specific research focused exclusively on this compound is limited. Chemical databases like PubChem and ChEBI confirm its existence and provide basic chemical information. ebi.ac.uknih.gov However, dedicated studies on its synthesis, reactivity, and potential applications are not readily found in the current scientific literature. This represents a significant knowledge gap. Research on analogous compounds, such as other 3-bromo-2-alkenoic acids and various halogenated heptenoic acid derivatives, provides a basis for predicting its chemical behavior. nih.govprepchem.com The lack of specific research highlights an opportunity for future investigations into the unique properties and synthetic utility of this particular molecule.
Scope and Objectives of Research on this compound
Future research on this compound would likely focus on several key objectives. A primary goal would be to develop a stereoselective synthesis to produce the Z-isomer in high purity. This could potentially be adapted from existing methods for similar compounds, such as the bromoboration of alkynes followed by functionalization. nih.govorganic-chemistry.org Subsequent objectives would involve a thorough characterization of its physical and spectroscopic properties. Investigating its reactivity, particularly in cross-coupling reactions and transformations of the carboxylic acid group, would be crucial to establish its utility as a synthetic intermediate. Furthermore, exploring its potential biological activities, given that other halogenated fatty acids have shown antimicrobial properties, would be a logical extension of the research. capes.gov.br
Compound Information
| Compound Name |
| This compound |
| (Z)-2-bromo-1-propenyldibromoborane |
| (3Z,6E)-α-farnesene |
| mycolactone A |
| (+)-calyculin A |
| thiamyxin |
| (Z)-3-bromohept-2-enoic acid |
| cis-7-hydroxy-5-heptenoic acid, methyl ester |
| 3-Bromo-2-butenoic acid |
| 3-bromo-2-oxoheptanoate |
| tanikolide |
| 3-Bromo-2-hydroxyhexanoic acid |
| 3-Bromo-2-methylbenzoic acid |
| 3-Bromo-2,2-dimethylpropionic acid |
| 7-bromo-1-heptene |
| 7-bromo-2,2-dimethylheptanoic acid ethyl ester |
| 3,5-dihydroxy-2,4-dimethyl-n-heptanoic acid δ-lactone |
| 3-Heptenoic acid |
| 2-bromo-7-hydroxy-5-oxo-heptanic acid |
| Chemical Data for this compound | |
| Molecular Formula | C7H11BrO2 ebi.ac.uk |
| Molecular Weight | 207.07 g/mol ebi.ac.uk |
| IUPAC Name | (2Z)-3-bromohept-2-enoic acid ebi.ac.uk |
| SMILES | CCCC\C(Br)=C\C(O)=O ebi.ac.uk |
| InChI Key | ZWQSWMXYEPWSRT-WAYWQWQTSA-N ebi.ac.uk |
Structure
3D Structure
Properties
Molecular Formula |
C7H11BrO2 |
|---|---|
Molecular Weight |
207.06 g/mol |
IUPAC Name |
(Z)-3-bromohept-2-enoic acid |
InChI |
InChI=1S/C7H11BrO2/c1-2-3-4-6(8)5-7(9)10/h5H,2-4H2,1H3,(H,9,10)/b6-5- |
InChI Key |
ZWQSWMXYEPWSRT-WAYWQWQTSA-N |
SMILES |
CCCCC(=CC(=O)O)Br |
Isomeric SMILES |
CCCC/C(=C/C(=O)O)/Br |
Canonical SMILES |
CCCCC(=CC(=O)O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 2z Heptenoic Acid
Stereoselective Formation of the 2Z-Heptenoic Acid Carbon Skeleton
Achieving the desired (Z)-geometry of the double bond in the heptenoic acid framework is a primary challenge. Various advanced olefination strategies have been developed to address this.
The creation of a Z-alkene is a focal point of many synthetic endeavors. Wittig-type reactions and palladium-catalyzed methods are prominent among these strategies.
The Wittig reaction, a cornerstone of alkene synthesis, offers a reliable route to Z-alkenes when employing non-stabilized ylides. organic-chemistry.orglibretexts.org This reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide. libretexts.orglumenlearning.com For the synthesis of a 2Z-heptenoic acid precursor, pentanal would be the appropriate aldehyde.
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. organic-chemistry.org Non-stabilized ylides, typically those with alkyl substituents, react rapidly with aldehydes to form a cis-substituted oxaphosphetane intermediate, which then collapses to yield the Z-alkene and triphenylphosphine (B44618) oxide. libretexts.org The formation of the stable triphenylphosphine oxide is a significant driving force for the reaction. lumenlearning.com
| Reagent Type | Typical Stereoselectivity | Reference |
| Non-stabilized Ylide | Predominantly Z-alkene | organic-chemistry.org |
| Stabilized Ylide | Predominantly E-alkene | organic-chemistry.org |
To generate the required ylide for the synthesis of a 2Z-heptenoic acid derivative, a suitable phosphonium salt would be treated with a strong base like n-butyllithium. masterorganicchemistry.com
Palladium-catalyzed cross-coupling reactions provide a powerful and stereospecific alternative for the construction of Z-vinylic systems. nih.govnih.gov These methods often involve the coupling of a vinyl halide or triflate with a suitable organometallic reagent. For instance, the palladium-catalyzed coupling of a Z-vinyl triflate with an appropriate partner can proceed with high stereoretention, affording the desired Z-alkene. nih.gov
The choice of ligand is crucial in these reactions, with bulky phosphine (B1218219) ligands such as XPhos often being employed to promote efficient and selective coupling. nih.gov The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the vinyl triflate, followed by transmetalation and reductive elimination to yield the Z-vinylic product. diva-portal.org
In cases where enantiomerically enriched products are desired, chiral auxiliaries can be employed to control the stereochemical outcome of reactions. wikipedia.orgyork.ac.uk A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the formation of a new stereocenter. wikipedia.org
For the asymmetric synthesis of alkenoic acids, a chiral auxiliary can be attached to the carboxylic acid moiety. nih.gov This allows for diastereoselective reactions, such as alkylations or conjugate additions, to be performed. nih.govacs.org After the desired stereochemistry has been established, the auxiliary can be removed to yield the enantiomerically enriched product. york.ac.uk Evans oxazolidinones and pseudoephedrine are well-known examples of chiral auxiliaries that have been successfully used in asymmetric synthesis. wikipedia.orgnih.gov
| Chiral Auxiliary | Application | Reference |
| Evans Oxazolidinones | Asymmetric alkylation and aldol (B89426) reactions | wikipedia.org |
| Pseudoephedrine | Diastereoselective alkylation reactions | wikipedia.orgnih.gov |
| Pseudoephenamine | Asymmetric alkylation reactions | nih.gov |
Advanced Olefination Strategies for Z-Alkene Construction
Regioselective Introduction of the C3-Bromo Moiety
Once the 2Z-heptenoic acid skeleton is in place, the next critical step is the regioselective introduction of the bromine atom at the C3, or α-position, relative to the carboxylic acid group.
Direct α-bromination of carboxylic acids can be challenging due to the acidity of the carboxylic proton. libretexts.org However, the Hell-Volhard-Zelinskii (HVZ) reaction provides a classic and effective method for this transformation. libretexts.org This reaction involves the treatment of a carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org
The mechanism of the HVZ reaction begins with the conversion of the carboxylic acid to an acyl bromide by PBr₃. libretexts.org The acyl bromide, which enolizes more readily than the carboxylic acid, then reacts with bromine at the α-position. libretexts.org Subsequent hydrolysis of the α-bromo acyl bromide yields the desired α-bromo carboxylic acid. libretexts.org This method is highly regioselective for the α-position. fiveable.me
Alternatively, other brominating agents such as N-bromosuccinimide (NBS) can be used, sometimes in conjunction with a catalyst, for the α-bromination of carboxylic acid derivatives. acs.org The reaction of α,β-unsaturated carboxylic acids with NBS can lead to halodecarboxylation, yielding vinyl bromides, which represents a different reaction pathway. researchgate.netresearchgate.net
α-Bromination Strategies for Carboxylic Acids
Hell-Volhard-Zelinskii (HVZ) Reaction and its Modifications
The Hell-Volhard-Zelinskii (HVZ) reaction is a cornerstone of organic synthesis, traditionally used for the α-halogenation of carboxylic acids that possess an α-hydrogen. alfa-chemistry.comfiveable.mebyjus.comtestbook.com The reaction is typically initiated with a catalytic amount of phosphorus tribromide (PBr₃) and one molar equivalent of bromine (Br₂). byjus.commasterorganicchemistry.com The mechanism involves the in-situ formation of an acyl bromide, which then tautomerizes to an enol. This enol intermediate is subsequently brominated at the α-position. masterorganicchemistry.com The final step is the hydrolysis of the α-bromo acyl bromide to yield the α-bromo carboxylic acid. masterorganicchemistry.com
However, the direct application of the standard HVZ reaction to α,β-unsaturated carboxylic acids like heptenoic acid is problematic. The presence of the carbon-carbon double bond introduces competing reaction pathways, primarily the electrophilic addition of bromine across the double bond. Furthermore, the reaction conditions for the HVZ reaction are often harsh, requiring high temperatures (above 373 K) and extended reaction times, which can lead to side reactions such as elimination. alfa-chemistry.combyjus.comtestbook.com
Modifications to the HVZ reaction have been developed to mitigate these issues. One such modification involves using N-bromosuccinimide (NBS) in conjunction with a catalytic amount of PBr₃ or using a thionyl chloride–carbon tetrachloride–HBr system. manac-inc.co.jp These modified conditions can allow for smoother α-bromination under milder heating, potentially reducing unwanted side reactions on the unsaturated system. manac-inc.co.jp However, achieving high stereoselectivity for the Z-isomer remains a significant challenge with this method.
Table 1: Overview of the Hell-Volhard-Zelinskii Reaction
| Feature | Description | Reference |
|---|---|---|
| Reaction Name | Hell-Volhard-Zelinskii (HVZ) Reaction | alfa-chemistry.com, byjus.com |
| Reactants | Carboxylic acid with α-hydrogen, Br₂, PBr₃ (catalyst) | alfa-chemistry.com, fiveable.me |
| Product | α-Bromo carboxylic acid | alfa-chemistry.com |
| Key Intermediate | Acyl bromide enol | masterorganicchemistry.com |
| Challenges | Requires high temperatures, long reaction times, not ideal for unsaturated acids due to competing addition reactions. | byjus.com, testbook.com |
Alternative α-Bromination Methods for Unsaturated Systems
Given the limitations of the HVZ reaction for unsaturated systems, alternative methods for α-bromination are often preferred. These methods typically offer milder reaction conditions and can provide better control over regioselectivity.
One of the most common reagents for allylic and benzylic bromination is N-bromosuccinimide (NBS). wordpress.com For α,β-unsaturated carbonyl compounds, selective α-bromination can be achieved using systems like NBS combined with a base such as triethylamine (B128534) trihydrobromide ((C₂H₅)₃N·3HBr) in the presence of potassium carbonate. manac-inc.co.jp Another effective method involves the use of NBS mediated by selenium dioxide (SeO₂) with p-toluenesulfonic acid (PTSA) as a catalyst for the α'-bromination of α,β-unsaturated ketones. nih.govacs.org While this applies to ketones, similar principles can be adapted for carboxylic acids or their derivatives.
These methods generally proceed through an enol or enolate intermediate. The choice of solvent and base is crucial for controlling the reaction pathway and preventing addition to the double bond. For instance, acid-catalyzed halogenation of ketones proceeds through an enol intermediate, and the reaction rate is often independent of the halogen concentration, indicating that enol formation is the rate-determining step. libretexts.org
Table 2: Selected Alternative Bromination Reagents
| Reagent/System | Substrate Type | Key Features | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Alkenes, Ketones | Milder than Br₂, solid reagent, easier to handle. | wordpress.com, nih.gov |
| NBS / (C₂H₅)₃N·3HBr / K₂CO₃ | α,β-Unsaturated Carbonyls | Allows for selective α-bromination of unsaturated systems. | manac-inc.co.jp |
| NBS / SeO₂ / PTSA | α,β-Unsaturated Ketones | Provides α'-bromo or α',α'-dibromo ketones by tuning conditions. | nih.gov, acs.org |
Bromination of Unsaturated Centers for Specific Isomers
Synthesizing the specific (Z)-isomer of 3-bromo-2-heptenoic acid often requires stereoselective methods that go beyond simple bromination. Direct bromination of an alkyne precursor is a powerful strategy. For example, the synthesis of trans-4-bromo-2-heptene involves the preparation of an alkynol, conversion to an alkynyl bromide, and subsequent stereoselective reduction of the triple bond. winona.edu A similar approach could be envisioned for 3-bromo-2Z-heptenoic acid, starting from hept-2-ynoic acid or a related precursor.
Another advanced approach involves the metal-catalyzed halo-homologation of aldehydes. For instance, a chromium(II) chloride-mediated reaction between an aldehyde and bromal can furnish (Z)-α-bromo-α,β-unsaturated aldehydes with high stereoselectivity. mdpi.com This aldehyde could then be oxidized to the target carboxylic acid. Similarly, manganese-promoted reactions of aldehydes with trihaloesters can stereoselectively produce (Z)-α-halo-α,β-unsaturated esters, which can be subsequently hydrolyzed. researchgate.net
Palladium-catalyzed carbonylation reactions also offer a highly stereoselective route. For example, (Z)-1-bromo-1-fluoroalkenes can be converted to (E)-α-fluoro-α,β-unsaturated esters. nih.govacs.org By carefully selecting the starting materials and reaction conditions, it is possible to control the stereochemical outcome. This highlights the importance of transition-metal catalysis in achieving specific isomers of halogenated unsaturated compounds that are difficult to access through classical methods. nih.govacs.orgcapes.gov.br
Multi-Step Synthetic Routes to this compound
The synthesis of a precisely substituted and stereochemically defined molecule like this compound typically necessitates a multi-step approach. These can be broadly categorized as convergent or sequential pathways.
Convergent Synthetic Pathways from Diverse Precursors
For this compound, a convergent strategy could involve the synthesis of two main fragments: a C₅ unit and a C₂ unit. For example, a C₅ aldehyde (pentanal) could be coupled with a C₂ fragment containing the bromo-carboxyl group. A Wittig-type reaction or a Horner-Wadsworth-Emmons reaction using a phosphonate (B1237965) reagent bearing the bromo-ester group could be employed to form the double bond with potential control over the Z-stereochemistry.
Another convergent approach is the Co(III)-catalyzed three-component C-H bond addition across an alkyne and a halogenating agent, which allows for the assembly of functionalized alkenyl halides with high regioselectivity and diastereoselectivity. nih.gov Such modern catalytic methods represent the forefront of convergent synthesis, enabling the rapid construction of complex molecular architectures from simple precursors. nih.govmdpi.com
Sequential Functionalization Approaches
Sequential, or linear, synthesis involves the step-by-step modification of a single starting material. youtube.com A plausible sequential route to this compound could start from a readily available C₇ precursor like hept-2-ynoic acid.
A potential sequence is outlined below:
Starting Material : Hept-2-ynoic acid.
Stereoselective Reduction : The alkyne is partially reduced to the corresponding (Z)-alkene, (Z)-hept-2-enoic acid. This can be achieved using specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline).
Allylic Bromination : The resulting (Z)-hept-2-enoic acid would then need to be brominated at the α-position (C3). However, this step is challenging as it is an vinylic position, not an allylic one. A more viable route might involve a different sequence.
An alternative sequential approach could start with pentanal.
Aldol-type Condensation : Reaction of pentanal with a bromoacetate (B1195939) derivative in a Knoevenagel or related condensation could form the carbon backbone and introduce the necessary functional groups.
Isomer Separation/Control : The condensation may yield a mixture of E and Z isomers, which would require separation or conditions that favor the formation of the Z-isomer.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of synthesizing this compound, several strategies can be employed to make the process more environmentally benign.
One key area is the choice of brominating agent. Traditional methods often use elemental bromine (Br₂), which is highly toxic, corrosive, and volatile. wordpress.com Greener alternatives include using N-bromosuccinimide (NBS), which is a solid and easier to handle, or employing in-situ generation of the brominating species. wordpress.comacsgcipr.org For example, systems using sodium bromide (NaBr) with an oxidant like sodium perborate (B1237305) or hydrogen peroxide offer a safer and more environmentally friendly approach to bromination. acs.orgdigitellinc.com
The use of greener solvents is another important consideration. Many organic reactions are performed in volatile organic compounds (VOCs) that pose environmental and health risks. Whenever possible, replacing these with water, ethanol, or even performing the reaction under solvent-free conditions is preferable. rsc.orgijisrt.com For instance, efficient bromination of certain aromatic compounds has been achieved in water using a recyclable CaBr₂–Br₂ system. rsc.org
Finally, adopting catalytic methods over stoichiometric reagents aligns with green chemistry principles by reducing waste. acsgcipr.org Metal-catalyzed reactions, as mentioned in section 2.2.2, often operate with high efficiency and selectivity under mild conditions, minimizing by-product formation and energy consumption.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetic acid |
| Bromoacetic acid |
| (Z)-hept-2-enoic acid |
| Hept-2-ynoic acid |
| N-bromosuccinimide (NBS) |
| Pentanal |
| p-toluenesulfonic acid |
| Phosphorus tribromide |
| Selenium dioxide |
| Sodium perborate |
| Thionyl chloride |
Solvent-Free and Catalyst-Free Methodologies
The development of solvent-free and catalyst-free synthetic methods is a significant advancement in organic chemistry, driven by the need for more environmentally benign and economically viable processes. Eliminating solvents reduces waste, cost, and safety hazards associated with volatile organic compounds (VOCs). Catalyst-free reactions simplify product purification by removing the need for catalyst separation and recovery steps.
While direct literature detailing a specific solvent-free and catalyst-free synthesis for this compound is not prominent, analogous methodologies for similar compounds provide a strong basis for its potential synthesis. For instance, the synthesis of 3-bromobenzoic acid has been achieved through a novel solvent- and catalyst-free reaction, highlighting a green chemistry approach. ijisrt.com Another relevant technique is mechanochemistry, which uses mechanical force, such as ball milling, to initiate reactions in the absence of a solvent. semanticscholar.org A mechanochemical approach has been successfully used for the solvent- and catalyst-free bromolactonization of alkenoic acids using N-bromosuccinimide (NBS). semanticscholar.org This method is efficient, operates at ambient temperature, and allows for the recovery and recycling of byproducts. semanticscholar.org
A plausible catalyst-free and solvent-free approach for synthesizing this compound could involve the direct reaction of hept-2-ynoic acid with a bromine source under mechanochemical conditions or high temperature. The stereoselectivity of the bromine addition across the triple bond would be a critical factor in obtaining the desired Z-isomer.
Table 1: Comparison of Reaction Conditions in Mechanochemical Bromofunctionalization
| Substrate Type | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Alkenoic Acids | NBS | Mixer Mill, Ambient Temp. | Good to Excellent | semanticscholar.org |
This table illustrates the general applicability of mechanochemistry for the bromofunctionalization of unsaturated systems under solvent-free and catalyst-free conditions.
Microwave-Assisted and Sonochemical Synthesis
Alternative energy sources like microwave irradiation and ultrasound (sonication) have become powerful tools in organic synthesis for accelerating reaction rates, increasing yields, and improving selectivity. acgpubs.org
Microwave-Assisted Synthesis: Microwave chemistry utilizes the ability of polar molecules to generate heat through dielectric loss when subjected to a microwave field. This allows for rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction time compared to conventional heating methods. researchgate.netnih.gov
A relevant method for the synthesis of bromoalkenes is the microwave-assisted bromodecarboxylation of α,β-unsaturated carboxylic acids. researchgate.netasianpubs.org In this reaction, an unsaturated acid is converted to the corresponding β-bromo alkene. researchgate.netasianpubs.org This suggests a potential two-step pathway to this compound where a suitable precursor, such as 2-pentylidenemalonic acid, could be synthesized and then subjected to microwave-assisted bromodecarboxylation to yield the target compound. Research has shown that microwave-assisted protocols can reduce reaction times from hours to just a few minutes. researchgate.net
Sonochemical Synthesis: Sonochemistry employs acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. acgpubs.org This energy can drive chemical reactions and enhance mass transfer.
While a direct sonochemical synthesis of this compound is not documented, a stereoselective one-pot procedure for preparing Z-configured α-bromo-α,β-unsaturated esters from alcohols has been developed using ultrasonic irradiation. mdpi.comresearchgate.net This reaction involves the treatment of (carboethoxymethylene)triphenylphosphorane with N-bromosuccinimide (NBS), followed by the addition of an alcohol and manganese dioxide, all under sonication. mdpi.com Although this method yields an α-bromo ester rather than a β-bromo acid, it demonstrates the utility of ultrasound in promoting stereoselective bromination and olefination reactions, achieving good to excellent yields of the Z-isomer. mdpi.com The synthesis of bromo acids has also been explored using sonication as a green chemistry technique. ijisrt.com
Table 2: Comparative Reaction Times for Bromodecarboxylation of α,β-Unsaturated Acids
| Method | Energy Source | Typical Reaction Time | Reference |
|---|---|---|---|
| Conventional Solvothermal | Oil Bath | 4 - 6 hours | researchgate.net |
| Ultrasonic Sonication | Ultrasound Waves | 9 - 12 minutes | researchgate.net |
This table highlights the significant rate acceleration achieved with microwave and ultrasonic energy sources compared to conventional heating for reactions on structurally similar compounds.
Chemical Reactivity and Transformations of 3 Bromo 2z Heptenoic Acid
Reactions Involving the Bromine Functionality
The bromine atom in 3-bromo-2Z-heptenoic acid is a key functional group that dictates much of its reactivity. As a vinylic bromide, its reactivity in substitution and elimination reactions is influenced by the electronic and steric effects of the double bond and the carboxylic acid group.
Nucleophilic Substitution Reactions (SN1, SN2, SN2')
Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. However, vinylic halides like this compound are generally unreactive towards standard SN1 and SN2 reactions. vaia.comyoutube.com
SN1 Reactions: These reactions proceed through a carbocation intermediate. The formation of a vinylic carbocation, which would be necessary for an SN1 reaction at the C3 position of this compound, is energetically unfavorable. vaia.comyoutube.com The sp-hybridized nature of the carbon in the resulting cation is highly unstable. youtube.com
SN2 Reactions: A direct backside attack by a nucleophile, characteristic of the SN2 mechanism, is sterically hindered by the electron cloud of the double bond and the other substituents on the alkene. youtube.comquora.comlibretexts.org The incoming nucleophile would need to approach through the plane of the double bond, which is a high-energy pathway. libretexts.org
While classical SN1 and SN2 reactions are disfavored, related substitution pathways may occur under specific conditions, though they are not common for simple vinylic halides.
Due to the general inertness of vinylic halides to SN1 and SN2 reactions, the stereochemical outcome of such substitutions is not a major pathway for this compound. vaia.comyoutube.com When substitution does occur, often through more complex mechanisms or under harsh conditions, it can lead to a mixture of stereoisomers or retention of configuration, depending on the specific mechanism (e.g., addition-elimination). For typical nucleophilic substitution reactions on alkyl halides, SN2 reactions proceed with inversion of configuration. libretexts.orgmasterorganicchemistry.com
A more synthetically useful set of substitution reactions for this compound involves transition metal catalysis. These reactions are powerful tools for forming carbon-carbon bonds. eie.grmdpi.com
Suzuki Coupling: This reaction couples the vinylic bromide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgtcichemicals.com This allows for the formation of a new carbon-carbon bond at the C3 position, replacing the bromine atom. The reaction is versatile and can be carried out under mild conditions, often in aqueous media. tcichemicals.comnih.gov A variety of palladium catalysts, including those supported on carbon (Pd/C), can be used. nih.gov The general mechanism involves oxidative addition of the vinylic halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgprinceton.edu
Sonogashira Coupling: This reaction involves the coupling of the vinylic bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base like an amine. organic-chemistry.orgwalisongo.ac.id This method is highly effective for forming a carbon-carbon triple bond at the site of the bromine atom. organic-chemistry.org The reaction can often be performed under mild, and sometimes even aerobic and anhydrous-free, conditions. organic-chemistry.orgresearchgate.net
| Cross-Coupling Reaction | Catalyst System | Coupling Partner | Bond Formed |
| Suzuki Coupling | Palladium catalyst (e.g., Pd(PPh3)4, Pd/C), Base (e.g., K2CO3, NaOH) | Organoboron compound (e.g., Arylboronic acid) | C-C single bond |
| Sonogashira Coupling | Palladium catalyst (e.g., Pd(PPh3)2Cl2), Copper(I) salt (e.g., CuI), Base (e.g., Triethylamine) | Terminal alkyne | C-C triple bond |
Elimination Reactions to Form Conjugated Systems
Elimination reactions of vinylic halides can lead to the formation of alkynes or conjugated dienes. masterorganicchemistry.comlibretexts.org In the case of this compound, treatment with a strong base could potentially lead to the elimination of HBr. masterorganicchemistry.com Depending on which proton is removed, different conjugated systems could be formed. For example, removal of the vinylic proton at C2 would lead to a highly unstable cumulene system. A more likely scenario, if a suitable proton is available on the alkyl chain, is the formation of a conjugated dienoic acid. Such reactions often require harsh conditions.
Reductive Debromination and Hydrogenolysis
The bromine atom can be removed and replaced with a hydrogen atom through reductive processes.
Reductive Debromination: This can be achieved using various reducing agents. For instance, radical reduction using organosilanes like tris(trimethylsilyl)silane (B43935) in the presence of a radical initiator can effectively replace the bromine with a hydrogen atom. conicet.gov.ar
Hydrogenolysis: Catalytic hydrogenation using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas can also lead to the cleavage of the carbon-bromine bond, replacing it with a carbon-hydrogen bond. beilstein-journals.org This reaction may also simultaneously reduce the carbon-carbon double bond, depending on the reaction conditions.
Reactions at the 2Z-Alkene Moiety
The carbon-carbon double bond in this compound is also a site of reactivity. It can undergo various addition reactions, although the presence of the electron-withdrawing bromine and carboxylic acid groups can influence the reactivity of the alkene.
Hydrogenation: As mentioned above, catalytic hydrogenation can reduce the double bond to a single bond. beilstein-journals.org Depending on the catalyst and conditions, this may occur with or without concurrent hydrogenolysis of the C-Br bond.
Halogenation: The addition of halogens (e.g., Br2, Cl2) across the double bond can occur, leading to a dihalogenated saturated carboxylic acid. The stereochemistry of this addition is typically anti. utexas.edu
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond would follow Markovnikov's rule, but the electronic effects of the existing substituents would need to be considered.
Oxidation: The double bond can be cleaved under strong oxidizing conditions (e.g., ozonolysis, permanganate) to yield smaller carbonyl-containing fragments. openstax.org
The interplay of the different functional groups in this compound makes it a versatile substrate for a range of chemical transformations, enabling the synthesis of a variety of other compounds.
Reactions Involving the Carboxylic Acid Group
The carboxyl group is a versatile functional handle that can undergo a wide range of transformations. chemicalbook.com
Standard organic transformations can be applied to convert the carboxylic acid moiety of this compound into various derivatives.
Esters: Esterification can be readily achieved through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by first converting the carboxylic acid to a more reactive species. For example, reaction with thionyl chloride (SOCl₂) or oxalyl chloride would form the acid chloride, which then readily reacts with an alcohol to give the corresponding ester. nih.gov One-pot procedures for the synthesis of α-bromo-α,β-unsaturated esters from alcohols have also been developed. researchgate.net
Amides: Amide formation typically involves activating the carboxylic acid, for example, by converting it to an acid chloride or using a peptide coupling reagent (e.g., DCC, EDC), followed by reaction with a primary or secondary amine. nih.gov
Acid Halides: The carboxylic acid can be converted to the corresponding acid bromide or acid chloride by treatment with reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or oxalyl chloride. These acid halides are highly reactive intermediates useful for the synthesis of esters and amides. openstax.org
| Derivative | Typical Reagent(s) |
| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) |
| Amide | 1. SOCl₂ 2. Amine |
| Acid Halide | SOCl₂ or PBr₃ |
The carboxyl group can be reduced to a primary alcohol, while the molecule as a whole is susceptible to oxidative cleavage.
Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). evitachem.com This would transform this compound into (2Z)-3-bromohept-2-en-1-ol. It is important to note that LiAlH₄ can also potentially reduce the vinyl bromide, although reduction of the carboxylic acid is generally faster. Selective reduction might be possible with other reagents like borane (B79455) (BH₃).
Oxidation: While the carboxyl group is already in a high oxidation state, the double bond is susceptible to oxidative cleavage. Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, would cleave the C=C bond, leading to the formation of smaller carbonyl-containing fragments.
Cascade and Tandem Reactions Incorporating this compound
Cascade reactions, where multiple bonds are formed in a single operation, offer an efficient route to complex molecules from simple starting materials. researchgate.netbaranlab.org The bifunctional nature of this compound makes it a potential substrate for such processes.
For instance, a related compound, potassium 7-bromo-2-heptenoate, undergoes a radical cyclization initiated by triethylborane (B153662) in the presence of an organosilane. oup.com This reaction forms cyclopentylacetic acid, demonstrating a cascade involving radical generation at the bromine-bearing carbon followed by intramolecular cyclization onto the double bond. A similar radical-initiated cascade starting with this compound could potentially lead to the formation of functionalized cyclopentanone (B42830) or lactone structures, depending on the reaction conditions and the fate of the intermediate radicals. Palladium-catalyzed cascade reactions involving amide derivatives of similar bromo-aryl acrylamides have also been reported, suggesting that the vinyl bromide moiety could participate in Heck-type or Suzuki-type coupling cascades. rsc.org
Chemo- and Regioselectivity in Complex Reaction Networks
The reactivity of α,β-unsaturated carboxylic acids is characterized by the interplay between the carboxylic acid group, the carbon-carbon double bond, and any additional substituents. In the case of this compound, the bromine atom at the 3-position and the Z-configuration of the double bond are expected to significantly influence its reaction pathways.
Inferred Reactive Sites and Potential Transformations:
Based on general principles of organic chemistry, this compound presents several potential sites for reaction:
The Carboxylic Acid Group: Can undergo typical reactions such as esterification, conversion to an acyl halide, or reduction.
The α,β-Unsaturated System: Susceptible to conjugate addition (Michael addition) at the β-carbon. The electron-withdrawing nature of the bromine atom and the carboxylic acid group makes the β-carbon electrophilic.
The Carbon-Carbon Double Bond: Can undergo addition reactions, although its reactivity is modified by the adjacent electron-withdrawing groups.
The Vinylic Bromine Atom: Can potentially undergo substitution or elimination reactions, or participate in metal-catalyzed cross-coupling reactions.
Expected Chemo- and Regioselectivity:
In complex reaction networks where multiple reaction pathways are possible, the chemo- and regioselectivity would be dictated by the specific reagents and reaction conditions employed.
Nucleophilic Addition: In the presence of nucleophiles, conjugate addition to the β-carbon is a probable outcome. This is a common reaction pathway for α,β-unsaturated carbonyl compounds. The addition of a nucleophile to the β-position would be followed by protonation to yield a saturated 3-substituted-3-bromoheptanoic acid. The regioselectivity is driven by the electronic nature of the unsaturated system.
Electrophilic Addition: The addition of electrophiles, such as hydrogen halides, to the double bond of α,β-unsaturated acids typically proceeds in an anti-Markovnikov fashion. libretexts.org For instance, the addition of HBr to propenoic acid yields 3-bromopropanoic acid. libretexts.org This is attributed to the initial protonation of the carbonyl oxygen, which leads to a resonance-stabilized intermediate where the β-carbon is more susceptible to nucleophilic attack. libretexts.org
Bromolactonization: Internal alkenoic acids can undergo enantioselective bromolactonization to form chiral δ-lactones. nih.gov Studies on trisubstituted alkenoic acids have shown that (Z)-olefins are often preferred substrates in such reactions. nih.gov Depending on the reaction conditions, this compound could potentially undergo an intramolecular cyclization involving the carboxylic acid and the double bond, though the presence of the vinylic bromine might influence the feasibility and outcome of this reaction.
Substitution and Elimination: The vinylic bromine atom's reactivity towards substitution is generally low unless activated. Under strong basic conditions, elimination of HBr could occur, potentially leading to an alkynoic acid.
Without specific experimental data for this compound, the following table presents hypothetical reaction outcomes based on the known reactivity of similar compounds.
Table 1: Postulated Reactivity of this compound
| Reagent/Condition | Probable Reaction Type | Expected Major Product(s) | Basis for Prediction |
| 1. Strong Nucleophile (e.g., R₂CuLi)2. H₃O⁺ | Conjugate Addition | 3-Alkyl-3-bromoheptanoic acid | General reactivity of α,β-unsaturated carbonyls. |
| HBr | Electrophilic Addition | 2,3-Dibromoheptanoic acid | Anti-Markovnikov addition to α,β-unsaturated acids. libretexts.org |
| 1. SOCl₂2. Amine (R₂NH) | Acyl Substitution | N,N-Dialkyl-3-bromo-2Z-heptenamide | Standard conversion of carboxylic acids to amides. |
| Pd catalyst, Coupling Partner (e.g., R-B(OH)₂) | Suzuki Coupling | 3-Aryl/Alkyl-2Z-heptenoic acid | Potential for cross-coupling at the vinylic bromide position. |
| Strong, non-nucleophilic base | Elimination | Hept-2-ynoic acid | Elimination of HBr from a vinylic halide. |
Advanced Spectroscopic and Spectrometric Investigations for Structural Elucidation and Reaction Monitoring
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 3-Bromo-2Z-heptenoic acid, providing detailed information about its atomic framework and spatial arrangement.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the basic structure of this compound. The chemical shifts observed in the ¹H NMR spectrum are characteristic of the different proton environments within the molecule, from the alkyl chain to the vinylic proton. Similarly, ¹³C NMR provides distinct signals for each carbon atom, including the carboxylic acid, the double-bonded carbons, and the carbons of the butyl group.
Heteronuclear NMR techniques further solidify the structural assignment by correlating the signals of different nuclei, such as protons and carbons. These experiments are crucial for unambiguously assigning each signal to its corresponding atom in the molecular structure.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 (COOH) | ~10-12 | ~170 |
| C2 (CH) | ~6.0-6.5 | ~115-120 |
| C3 (C-Br) | - | ~140-145 |
| C4 (CH₂) | ~2.5-2.8 | ~35-40 |
| C5 (CH₂) | ~1.4-1.6 | ~30-35 |
| C6 (CH₂) | ~1.3-1.5 | ~20-25 |
| C7 (CH₃) | ~0.9-1.0 | ~13-15 |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity of atoms and confirming the Z-configuration of the double bond in this compound. libretexts.org
COSY (Correlation Spectroscopy) reveals proton-proton couplings, allowing for the tracing of the proton network through the alkyl chain and its connection to the vinylic proton. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. libretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for determining the stereochemistry of the double bond. For the Z-isomer, a NOE/ROE correlation is expected between the vinylic proton at C2 and the protons of the methylene (B1212753) group at C4, indicating their spatial proximity.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Progressresearchgate.net
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can be used to monitor reaction progress. nih.gov
The IR spectrum of this compound will prominently feature a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. mdpi.com The C=O stretching vibration of the carbonyl group will appear as a strong, sharp peak around 1700-1725 cm⁻¹. The C=C double bond stretch is expected in the 1620-1680 cm⁻¹ region, and the C-Br stretch will be observed at lower wavenumbers, generally between 500 and 600 cm⁻¹. researchgate.net
Raman spectroscopy complements IR spectroscopy, often providing stronger signals for non-polar bonds like the C=C and C-Br bonds.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
| C=C | Stretching | 1620-1680 |
| C-H (sp² and sp³) | Stretching | 2850-3100 |
| C-Br | Stretching | 500-600 |
In-situ IR spectroscopy is a powerful tool for monitoring chemical reactions in real-time. americanpharmaceuticalreview.comyoutube.commt.com By tracking the disappearance of reactant peaks and the appearance of product peaks, the progress of a reaction to synthesize or modify this compound can be followed. For instance, in a synthesis involving the bromination of a precursor, the formation of the C-Br bond could be monitored by the appearance of its characteristic absorption band. americanpharmaceuticalreview.com This technique allows for the optimization of reaction conditions and provides insights into reaction kinetics and mechanisms. researchgate.netrsc.org
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of this compound with a high degree of accuracy. nih.govsavemyexams.com This allows for the unambiguous determination of its elemental composition. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks of similar intensity separated by two mass-to-charge units (M and M+2). docbrown.info
Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. researchgate.netmdpi.com The fragmentation pattern of this compound can help to confirm its structure. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH). Fragmentation of the alkyl chain can also occur, providing additional structural details. The analysis of these fragmentation patterns can help to distinguish between isomers and confirm the connectivity of the molecule. docbrown.info
X-ray Crystallography for Solid-State Structure and Absolute Configuration
As of the latest available data, specific X-ray crystallographic studies providing a detailed analysis of the solid-state structure and absolute configuration of this compound have not been reported in publicly accessible literature. While the determination of the geometric configuration (Z-isomer) is established through other spectroscopic techniques, single-crystal X-ray diffraction analysis, a definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid, is not currently available for this specific compound.
X-ray crystallography is the gold standard for determining parameters such as bond lengths, bond angles, and torsion angles with high precision. It also reveals the packing of molecules within the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. For chiral molecules, this technique can be used to determine the absolute configuration.
Although crystallographic data are not available for this compound, studies on structurally related α,β-unsaturated carboxylic acids and their derivatives have been conducted. For instance, the crystal structures of (E)-hept-2-enoic acid and (E)-oct-2-enoic acid have been determined, revealing that they form hydrogen-bonded dimers in the solid state. mdpi.com It is plausible that this compound would also exhibit similar dimeric structures through hydrogen bonding between the carboxylic acid moieties. However, the presence and position of the bromine atom would significantly influence the crystal packing and intermolecular interactions.
The stereochemical configuration of the double bond in similar α-bromo-α,β-unsaturated esters has been definitively resolved using single-crystal X-ray diffraction. This technique provides unambiguous information on bond angles and torsional parameters, which confirms the spatial proximity of substituents and validates the E/Z isomer assignment.
Further research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be required to provide the definitive data for its solid-state structure and, if applicable, its absolute configuration. Such a study would provide valuable insights into the molecular geometry and intermolecular forces governing this compound.
Despite a comprehensive search for computational and theoretical studies focusing specifically on this compound, no dedicated research articles or detailed data were found that would allow for a thorough and scientifically accurate discussion of its molecular geometry, electronic structure, reaction mechanisms, or conformational analysis as outlined. The information available in public databases is limited to basic chemical properties.
Therefore, it is not possible to generate the requested article with detailed research findings, data tables, and in-depth analysis for the specified sections and subsections. The scientific literature necessary to construct such a piece is not available in the public domain at this time.
Computational and Theoretical Studies of 3 Bromo 2z Heptenoic Acid and Its Transformations
Conformational Analysis and Molecular Dynamics Simulations
Energy Minimization and Conformational Sampling
A crucial first step in the computational analysis of any flexible molecule is the determination of its most stable three-dimensional structures, or conformers. This is achieved through energy minimization and conformational sampling techniques. Methodologies such as stochastic searching and molecular dynamics (MD) simulations are commonly employed to explore the vast conformational space of a molecule to identify low-energy structures.
For a molecule like 3-bromo-2Z-heptenoic acid, with several rotatable bonds in its heptenoic acid backbone, a multitude of conformers are possible. A systematic computational study would typically involve:
Initial Structure Generation: Building a 3D model of the molecule.
Conformational Search: Employing algorithms to rotate bonds and generate a wide array of possible conformations.
Energy Calculation: Using quantum mechanical or molecular mechanics methods to calculate the potential energy of each conformation.
Identification of Minima: Identifying the conformers that represent energy minima on the potential energy surface.
The results of such an analysis would typically be presented in a data table, ranking the stable conformers by their relative energies.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
|---|---|---|
| 1 | 0.00 | ... |
| 2 | 0.75 | ... |
| 3 | 1.23 | ... |
| 4 | 2.51 | ... |
(Note: This table is illustrative as no specific data for this compound is currently available.)
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent can significantly influence the conformation and reactivity of a molecule. Computational models can simulate these effects using either implicit or explicit solvent models.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding.
For this compound, the carboxylic acid group would be expected to form hydrogen bonds with protic solvents like water or alcohols. The polarity of the solvent would also influence the stability of different conformers. A computational study would investigate how the conformational equilibrium shifts in solvents of varying polarity.
Furthermore, understanding solvent effects is critical for predicting chemical reactivity. For instance, the reaction mechanism of nucleophilic addition to the α,β-unsaturated system could be significantly altered by the solvent's ability to stabilize charged intermediates or transition states.
Table 2: Hypothetical Solvent-Dependent Conformational Population of this compound
| Solvent | Dielectric Constant | Predominant Conformer(s) | Population (%) |
|---|---|---|---|
| Vacuum | 1 | Conformer 1 | >90 |
| Hexane | 1.9 | Conformer 1 | ~85 |
| Dichloromethane | 9.1 | Conformer 1, 2 | 60, 30 |
| Water | 80.1 | Conformer 3 | >95 |
(Note: This table is illustrative as no specific data for this compound is currently available.)
Synthesis and Chemical Exploration of Derivatives and Analogues of 3 Bromo 2z Heptenoic Acid
Modifications at the Carboxylic Acid Terminus
The carboxylic acid group is a primary site for modification, allowing for the synthesis of esters, amides, and the corresponding primary alcohol through reduction. These transformations are fundamental in altering the compound's polarity, reactivity, and potential applications.
Esterification: The conversion of 3-bromo-2Z-heptenoic acid to its corresponding esters can be achieved through standard Fischer esterification. This involves reacting the acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org The reaction proceeds by protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack from the alcohol.
Amide Formation: The synthesis of amides from this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. libretexts.org Direct reaction with an amine is generally inefficient. Common methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then readily converted to the desired amide upon reaction with a primary or secondary amine. nih.gov Alternative, modern catalysts such as Mg(NO₃)₂ can also facilitate direct amidation using urea (B33335) as the nitrogen source. rsc.org
Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, (Z)-3-bromohept-2-en-1-ol. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is effective, though it is non-selective. Borane (B79455) (BH₃), typically used as a complex with tetrahydrofuran (B95107) (BH₃/THF), is a preferred reagent as it selectively reduces carboxylic acids over many other functional groups. libretexts.org The reaction proceeds via a stable intermediate that, upon hydrolysis, yields the alcohol. msu.edulkouniv.ac.in
Table 1: Key Reactions at the Carboxylic Acid Terminus
| Transformation | Reagents and Conditions | Product Class |
|---|---|---|
| Esterification | R'OH, H⁺ catalyst, heat | (Z)-Alkyl 3-bromohept-2-enoate |
| Amide Synthesis | R'R''NH, DCC/HOBt or HATU | (Z)-N,N'-Dialkyl-3-bromohept-2-enamide |
| Reduction | 1. LiAlH₄ or BH₃·THF; 2. H₃O⁺ | (Z)-3-Bromohept-2-en-1-ol |
Functionalization and Derivatization of the Z-Alkene System
The Z-alkene system, with its vinyl bromide moiety, is a hub of reactivity. The electron-withdrawing nature of both the bromine atom and the adjacent carboxyl group significantly influences the double bond's reactivity, making it susceptible to nucleophilic addition and a key partner in cross-coupling reactions.
Cross-Coupling Reactions: The bromine atom can be substituted via various metal-catalyzed cross-coupling reactions. For instance, nickel-catalyzed cross-electrophile coupling can be used to form new carbon-carbon bonds by reacting the vinyl bromide with alkyl halides. nih.govrsc.org Similarly, copper-catalyzed coupling reactions with thiols can yield (Z)-vinyl chalcogenides with retention of stereochemistry, offering a pathway to sulfur-containing analogues. organic-chemistry.org These reactions typically proceed via an oxidative addition-reductive elimination cycle.
Electrophilic Addition and Cyclization: While the double bond is electron-deficient, it can still undergo electrophilic addition, particularly intramolecularly. Bromolactonization, for example, can be induced using reagents like N-bromosuccinimide (NBS) in the presence of a suitable catalyst. rsc.org This reaction involves the formation of a bromonium ion intermediate, which is then attacked by the internal carboxylate nucleophile to form a lactone. The stereochemistry of the starting alkene dictates the stereochemistry of the resulting lactone. Vanadium(V) oxide has also been shown to catalyze bromolactonization of alkenoic acids by oxidizing bromide salts to an electrophilic bromine source in situ. researchgate.net
Nucleophilic Addition: The electron-deficient nature of the alkene makes it a target for nucleophilic attack, a reaction characteristic of Michael acceptors. This allows for the introduction of a variety of nucleophiles at the C2 position, leading to saturated derivatives after protonation.
Table 2: Representative Reactions of the Z-Alkene System
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Nickel-Catalyzed Cross-Coupling | R-X, Ni catalyst, reducing agent (e.g., Mn, Zn) | 3-Alkyl-2Z-heptenoic acid |
| Copper-Catalyzed Thiolation | R-SH, Cu(I) catalyst, base | 3-(Alkylthio)-2Z-heptenoic acid |
| Bromolactonization | NBS, catalyst (e.g., amino-thiocarbamates) | Bromo-substituted γ-lactone |
Stereoisomeric and Chain-Length Analogues (e.g., E-isomer, homologous series)
The biological and chemical properties of fatty acid derivatives are often highly dependent on their stereochemistry and chain length. Therefore, the synthesis of stereoisomers and homologues of this compound is of significant interest.
E-Isomer Synthesis: The synthesis of the corresponding E-isomer, (E)-3-bromo-2-heptenoic acid, can be achieved through stereoselective methods. One common approach involves the hydroboration of a terminal alkyne (1-heptyne), followed by bromination of the resulting vinylborane, which typically yields the trans-vinyl bromide. acs.org
Homologous Series: Analogues with varying alkyl chain lengths (homologues) can be prepared by applying similar synthetic strategies to different starting materials. For example, the Favorskii rearrangement of various 1,3-dibromo-2-alkanones, which can be synthesized from the corresponding 2-alkanones of different chain lengths (e.g., 2-hexanone, 2-octanone), can produce a series of cis-2-alkenoic acids. google.com Subsequent bromination would lead to the desired 3-bromo-2Z-alkenoic acid homologues.
Table 3: Synthesis of Analogues
| Analogue Type | Synthetic Strategy | Key Precursor |
|---|---|---|
| E-Isomer | Hydroboration-bromination | 1-Heptyne |
| Shorter Homologue (e.g., C6) | Favorskii rearrangement of dibromo-ketone | 2-Hexanone |
| Longer Homologue (e.g., C8) | Favorskii rearrangement of dibromo-ketone | 2-Octanone |
Introduction of Additional Functional Groups to the Heptyl Chain
Introducing further functionality to the saturated heptyl chain of this compound dramatically increases its structural complexity and potential utility. This often requires methods for functionalizing otherwise unreactive C(sp³)–H bonds.
Hydroxylation: The hydroxylation of specific positions on the alkyl chain of fatty acids can be accomplished through several methods. Enzymatic approaches, for instance using fungal peroxygenases, can offer high selectivity for epoxidation versus hydroxylation. acs.org Chemical methods often involve epoxidation of a double bond followed by ring-opening, or direct hydroxylation using systems like hydrogen peroxide with a tungstic acid catalyst. mdpi.commdpi.com These methods can introduce hydroxyl groups, which can then serve as handles for further derivatization.
Amination: Direct amination of unactivated C(sp³)–H bonds in alkyl chains is a challenging but increasingly feasible transformation. Radical-based methods have shown promise, where selectivity is governed by the stability of the radical intermediate. nih.gov For instance, intermolecular amination can show a preference for the γ- or δ-positions of an alkyl chain attached to an electron-withdrawing group. nih.gov This allows for the site-selective introduction of an amino group, which can be protected or further functionalized.
Halogenation: Besides the vinyl bromide at C3, other positions on the alkyl chain can be halogenated. For example, ethyl 7-bromo-2,2-dimethylheptanoate can be synthesized, indicating that terminally brominated analogues are accessible. google.com Such compounds can be valuable intermediates for introducing other functional groups via nucleophilic substitution.
Table 4: Functionalization of the Heptyl Chain
| Functionalization | Method | Potential Position |
|---|---|---|
| Hydroxylation | Enzymatic or chemical oxidation | Various (e.g., ω, ω-1) |
| Amination | Radical-based C-H activation | Distal methylene (B1212753) (γ, δ) |
| Halogenation | Radical halogenation or synthesis from functionalized precursors | Terminal (ω) |
Potential Research Applications of 3 Bromo 2z Heptenoic Acid and Its Derivatives
Building Blocks in Complex Organic Synthesis
The presence of multiple functional groups in 3-bromo-2Z-heptenoic acid makes it a valuable precursor for the synthesis of more complex molecules. nih.govrsc.org The bromine atom can be substituted or eliminated, and the carboxylic acid can be converted into a variety of other functional groups, allowing for the construction of diverse molecular architectures.
While direct applications of this compound in advanced organic materials are not extensively documented, its structural motifs are found in precursors to such materials. For instance, derivatives of heptenoic acid are utilized in the synthesis of complex molecules with potential applications in materials science. The ability to introduce a bromo-substituent provides a handle for further functionalization, a key step in tailoring the properties of organic materials.
The synthesis of specialized polymers and other advanced materials often relies on the precise arrangement of functional groups in the monomeric units. The reactive nature of the carbon-bromine bond in derivatives of this compound could be exploited in polymerization reactions or for grafting specific functionalities onto a polymer backbone.
This compound and its derivatives serve as key intermediates in the synthesis of a wide array of chemical scaffolds. nih.govnih.gov These scaffolds form the core structures of many biologically active compounds and are crucial in drug discovery and development. unifi.it The ability to use this bromo-acid as a starting material allows for the efficient construction of complex molecular frameworks. cdnsciencepub.combroadinstitute.org
For example, the Hunsdiecker reaction, a decarboxylative halogenation, provides a method to convert carboxylic acids into organic halides, demonstrating the synthetic utility of the carboxyl group. alfa-chemistry.com This highlights how the functional groups of this compound can be manipulated to create new C-C and C-X bonds, which is fundamental to building diverse molecular skeletons.
The synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry, can also be facilitated by using intermediates derived from bromo-unsaturated acids. mountainscholar.org The combination of the double bond and the bromo- and carboxyl- functionalities allows for a range of cyclization strategies to be employed, leading to the formation of rings of different sizes and heteroatom compositions.
Table 1: Examples of Chemical Scaffolds Accessible from Heptenoic Acid Derivatives
| Scaffold Type | Synthetic Utility | Key Reactions |
|---|---|---|
| Polycyclic Systems | Core structures for natural products and bioactive molecules. nih.gov | C-H oxidation, ring expansion. nih.gov |
| Heterocycles (e.g., Thiazolines, Pyridines) | Important in medicinal chemistry and as ligands in catalysis. rsc.orgnih.gov | Condensation, cyclization, cross-coupling reactions. rsc.orgnih.gov |
| Substituted Morpholines | Privileged structures in drug discovery. unifi.it | Cyclization of β-hydroxy-α-amino acids. unifi.it |
Ligands or Reagents in Catalysis Research
The development of new ligands is a cornerstone of catalysis research, as the ligand often dictates the activity and selectivity of a metal catalyst. While this compound itself is not a typical ligand, its derivatives can be elaborated into molecules that serve as effective ligands in various catalytic transformations. For instance, thiazoline (B8809763) derivatives, which can be synthesized from precursors containing a heptenoic acid fragment, have been shown to be valuable ligands in asymmetric catalysis. rsc.org These ligands can coordinate to metal centers, such as palladium, copper, and cobalt, and influence the stereochemical outcome of reactions. rsc.org
Furthermore, the carboxylic acid moiety of this compound can be used to anchor the molecule to a solid support, creating a heterogeneous catalyst or a scavenger resin. The bromo-substituent can also participate in catalytic cycles, for example, in cross-coupling reactions where it acts as an electrophilic partner.
Probes for Reaction Mechanism Studies
Understanding the intricate details of reaction mechanisms is crucial for the development of new and improved synthetic methods. mdpi.commdpi.com The unique electronic and steric properties of this compound and its derivatives make them useful probes for elucidating reaction pathways. escholarship.orgresearchgate.net
The presence of the bromine atom allows for the study of reactions involving halogen-metal exchange, radical intermediates, or nucleophilic substitution at an sp2-hybridized carbon. The stereochemistry of the double bond (Z-configuration) provides a stereochemical marker to track the course of a reaction. For example, if a reaction proceeds through a mechanism that allows for isomerization around the double bond, this can be detected by analyzing the stereochemistry of the products.
Kinetic studies on reactions involving organocopper(II) complexes have provided insights into the cleavage of Cu-C bonds, which can proceed through either homolysis or heterolysis. researchgate.net While not directly involving this compound, these types of mechanistic studies are essential for understanding the reactivity of related organometallic reagents that could be derived from it. The principles learned from such studies are broadly applicable to a wide range of catalytic C-C bond-forming reactions. researchgate.net
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
While classical methods for the synthesis of α,β-unsaturated carboxylic acids and their halogenated derivatives exist, there is a substantial opportunity to develop more efficient, stereoselective, and environmentally benign routes to 3-Bromo-2Z-heptenoic acid. Future research will likely pivot from traditional multi-step batch processes towards more advanced and sustainable technologies.
Key areas for development include:
Flow Chemistry: Continuous flow processes offer superior control over reaction parameters such as temperature and mixing, which can lead to higher yields, improved safety, and easier scalability. vapourtec.compolimi.it The synthesis of intermediates like boronic acids has been achieved with reaction times of less than a second using flow setups. organic-chemistry.org Applying flow chemistry to the synthesis of this compound could enable the use of highly reactive intermediates and reaction conditions that are challenging to manage in batch, potentially leading to novel and more direct synthetic pathways. vapourtec.comnjbio.com
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. nih.gov Vanadium-dependent haloperoxidases (VHPOs), for instance, are known to catalyze halogenation on a wide range of substrates by oxidizing halides with hydrogen peroxide. acs.orgrsc.org Research into engineering a specific haloperoxidase or another suitable enzyme for the direct and stereoselective bromination of a heptenoic acid precursor could provide a highly sustainable route to the target molecule. acs.orgrsc.org
Electrochemical Synthesis: Anodic oxidation represents a green chemistry approach that can replace hazardous chemical oxidants. rhhz.net A novel decarboxylative bromination of α,β-unsaturated carboxylic acids using direct anodic electro-oxidation has been reported, featuring a transition-metal-free process. rhhz.net Adapting such electrochemical methods could provide a direct and sustainable pathway for synthesizing vinyl bromides like this compound from readily available precursors. rhhz.net
Novel Catalytic Systems: The development of catalysts based on earth-abundant metals or robust solid-supported catalysts, such as carbon-based solid acids, presents another avenue for sustainable synthesis. mdpi.com These catalysts can reduce reliance on expensive and toxic heavy metals and allow for easier separation and recycling. mdpi.com
| Strategy | Principle | Potential Advantages | Relevant Research Areas |
|---|---|---|---|
| Flow Chemistry | Reaction performed in a continuous stream within a microreactor or coil. polimi.it | Enhanced safety, scalability, process intensification, and access to novel reaction space. vapourtec.comnih.gov | Process intensification, synthesis of hazardous intermediates, high-throughput optimization. organic-chemistry.orgnjbio.com |
| Biocatalysis | Use of enzymes (e.g., haloperoxidases) to catalyze specific steps. rsc.org | High stereoselectivity and regioselectivity, mild reaction conditions, reduced environmental impact. nih.govacs.org | Enzyme engineering, directed evolution, cascade reactions. mdpi.com |
| Electrochemical Synthesis | Using electrical current to drive redox reactions, such as anodic bromination. rhhz.net | Avoids stoichiometric chemical oxidants/reductants, high atom economy, mild conditions. rhhz.net | Electrode material development, reaction mechanism investigation. rhhz.net |
Discovery of Novel Reactivity Patterns and Transformations
The bifunctional nature of this compound, containing both a nucleophilic carboxylic acid and an electrophilic carbon center at the vinyl bromide, makes it a prime candidate for discovering new chemical transformations.
Future research could focus on:
Advanced Cross-Coupling Reactions: The vinyl bromide moiety is an ideal handle for various palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Stille). organic-chemistry.orgnumberanalytics.com This allows for the introduction of a wide array of substituents (aryl, alkyl, alkynyl groups), providing access to a large chemical space. gelest.comnih.gov An area of particular interest is the exploration of cine-substitution, a recently discovered reactivity pattern for vinyl bromides where the incoming nucleophile adds to the carbon adjacent to the one bearing the leaving group, which contrasts with the conventional ipso-substitution. organic-chemistry.orgresearchgate.net
Intramolecular Cyclizations: The presence of the carboxylic acid group in proximity to the double bond opens up possibilities for intramolecular reactions. Palladium-catalyzed carbonylative cyclization of similar β-bromo-α,β-unsaturated acids is known to produce maleic anhydrides. thieme-connect.com Furthermore, under acidic conditions, interaction between the carboxyl group and the double bond can lead to the formation of lactones. libretexts.org Investigating these cyclization pathways with this compound could yield valuable heterocyclic structures.
Multicomponent Reactions: Designing one-pot reactions where both the vinyl bromide and carboxylic acid functionalities react sequentially with different reagents would be a highly efficient strategy for building molecular complexity. For example, a cross-coupling reaction at the bromide followed by an esterification or amidation at the carboxyl group could rapidly generate diverse compound libraries.
| Reaction Type | Functional Group Involved | Potential Products | Key Research Focus |
|---|---|---|---|
| Cine-Substitution | Vinyl Bromide | Structurally unique Michael adducts. organic-chemistry.org | Exploring palladium-catalyzed C-N coupling followed by Michael addition. organic-chemistry.orgresearchgate.net |
| Carbonylative Cyclization | Vinyl Bromide & Carboxylic Acid | Substituted maleic anhydrides. thieme-connect.com | Optimization of palladium catalysts and CO pressure conditions. thieme-connect.com |
| Hydrolactonization | Double Bond & Carboxylic Acid | γ- or δ-lactones. libretexts.org | Development of stereoselective Brønsted or Lewis acid catalysts. nih.gov |
| Alkylidenefuranone Synthesis | Vinyl Bromide & Carboxylic Acid | 5-alkylidenefuran-2(5H)-ones. researchgate.net | Copper/palladium co-catalyzed reaction with terminal alkynes. researchgate.net |
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry is an indispensable tool for accelerating research by providing deep mechanistic insights and predicting molecular properties, thereby guiding experimental design. For this compound, where experimental data is sparse, computational modeling is particularly valuable.
Future research should leverage:
Density Functional Theory (DFT): DFT calculations can be employed to predict the fundamental properties of this compound. smolecule.com This includes determining the stable conformers, calculating geometric parameters, and mapping the electrostatic potential to identify reactive sites. smolecule.comresearchgate.net Calculating the HOMO-LUMO energy gap can provide insights into the molecule's kinetic stability and reactivity in various transformations. smolecule.com
Reaction Mechanism Simulation: Computational modeling can elucidate the transition states and reaction pathways for potential transformations. This would be crucial for understanding selectivity in cross-coupling reactions or cyclizations and for designing catalysts that favor a desired outcome. mpg.de
Machine Learning (ML) and AI: The integration of computational data with machine learning algorithms is revolutionizing chemical research. acs.org By training models on large reaction databases, it is possible to predict reaction outcomes, suggest optimal conditions (catalysts, solvents, temperature), and even propose novel reactions. diva-portal.orgacs.org Future work could involve generating theoretical data for this compound and using it within these predictive models to forecast its behavior in unexplored chemical contexts. acs.org
| Computational Method | Predicted Property/Application | Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electrostatic potential, HOMO-LUMO gap, spectroscopic signatures (NMR, IR). smolecule.com | Guides understanding of intrinsic reactivity, aids in structural characterization. |
| Transition State Theory | Reaction energy barriers, mechanistic pathways for cyclizations and cross-couplings. mpg.de | Explains observed selectivity, enables rational catalyst design. |
| Machine Learning (ML) | Prediction of reaction success, optimal reaction conditions, and potential new products. acs.orgacs.org | Accelerates experimental workflows and discovery of novel transformations. |
Exploration of this compound in Bio-inspired Chemical Processes (excluding human biological systems)
Nature provides a rich source of inspiration for novel chemical applications. Halogenated compounds are prevalent in various organisms, particularly marine life, where they play diverse ecological roles.
Future research in this domain could include:
Natural Product Synthesis and Analogs: Halogenated fatty acids, including 3-bromo-2-heptanoic acids, have been isolated from marine red algae of the genus Bonnemaisonia. mdpi.com This natural precedent suggests that this compound could serve as a valuable building block for the synthesis of complex natural products or their analogs. ualberta.ca Its defined stereochemistry and dual functionality make it suitable for constructing complex molecular architectures, such as the macrocyclic core of compounds like migrastatin. academie-sciences.fr
Artificial Biocatalytic Cascades: Enzymes offer a powerful platform for performing complex chemical transformations in a controlled manner. nih.gov this compound could be used as a substrate in artificial enzyme cascades. For example, enzymes like halohydrin dehalogenase, which can act on halogenated precursors, could be integrated into multi-step pathways to produce high-value chiral compounds for applications in materials science or agriculture. mdpi.com
Development of Probes for Agricultural Systems: The structural similarity to naturally occurring signaling molecules suggests that derivatives of this compound could be explored as chemical probes or regulators in plant biology or microbiology. The development of compound libraries from this scaffold could lead to the discovery of new agents that influence plant growth, stress resistance, or microbial community behavior. researchgate.net
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for confirming the structure and stereochemistry of 3-Bromo-2Z-heptenoic acid?
- Methodological Answer : Employ a combination of and NMR to confirm the Z-configuration of the double bond (via coupling constants ) and the bromine substitution pattern. IR spectroscopy verifies the carboxylic acid group (stretching at ~1700 cm). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]) and isotopic signature of bromine. Cross-validate with 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals .
Q. How can researchers ensure high stereochemical purity during the synthesis of this compound?
- Methodological Answer : Use asymmetric catalytic bromination or stereoselective elimination reactions (e.g., dehydrohalogenation) to favor the Z-isomer. Monitor reaction progress via chiral HPLC or polarimetry. Optimize reaction conditions (temperature, solvent polarity) to minimize epimerization. Purify intermediates via recrystallization or flash chromatography using chiral stationary phases .
Q. What biological systems or pathways might involve this compound, based on its structural classification?
- Methodological Answer : Its classification in lipid databases (LMFA01090001) suggests potential roles in lipid signaling or metabolism. Investigate its interactions with enzymes like lipoxygenases or cyclooxygenases via enzyme inhibition assays. Use lipidomics profiling (LC-MS/MS) to identify incorporation into membrane phospholipids or eicosanoid pathways .
Advanced Research Questions
Q. How can flow chemistry techniques be adapted to synthesize this compound while reducing environmental hazards?
- Methodological Answer : Replace traditional toxic solvents (e.g., CCl) with greener alternatives (e.g., cyclopentyl methyl ether) in continuous flow reactors. Optimize residence time and temperature to enhance selectivity for the Z-isomer. Use inline FTIR or UV monitoring to track intermediate formation and minimize byproducts .
Q. What strategies resolve discrepancies in reported reaction yields or catalytic efficiency for this compound synthesis?
- Methodological Answer : Systematically replicate reactions under controlled conditions (e.g., inert atmosphere, standardized catalyst loading). Analyze byproducts via LC-MS or GC-MS to identify competing pathways. Use kinetic studies (e.g., variable-temperature NMR) to elucidate solvent or base effects on reaction rates .
Q. How can this compound serve as a building block in medicinal chemistry?
- Methodological Answer : Exploit its α,β-unsaturated carboxylic acid moiety for Michael additions or Diels-Alder reactions to synthesize heterocycles (e.g., isoindolinones). Functionalize the bromine via Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups. Evaluate bioactivity through structure-activity relationship (SAR) studies targeting inflammation or cancer pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
